molecular formula C4H10N2O2 B13316124 2-Amino-4-hydroxybutanamide

2-Amino-4-hydroxybutanamide

Cat. No.: B13316124
M. Wt: 118.13 g/mol
InChI Key: WEAYSODFUHQOTI-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybutanamide is an organic compound that features both an amino group and a hydroxyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxybutanamide can be achieved through several methods. One common approach involves the reaction of 2-butenolide with primary amines. This method has been developed to yield the desired hydroxyaminoamide . Another method involves the use of aldolases and transaminases to synthesize 2-Amino-4-hydroxybutanoic acid, which can then be converted to this compound .

Industrial Production Methods: the use of biocatalysts such as aldolases and transaminases in large-scale synthesis could be a potential approach for industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxybutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with thionyl chloride to form oxathiazolidine derivatives .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxazolidine, oxathiazolidine, and morpholine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

2-Amino-4-hydroxybutanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-amino-4-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-3(1-2-7)4(6)8/h3,7H,1-2,5H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAYSODFUHQOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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